1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its fused ring structure, which includes both triazole and triazine rings
Vorbereitungsmethoden
The synthesis of 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with formic acid or formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolotriazine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced. Common reagents for these reactions include halogenating agents, alkyl halides, and aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolotriazine derivatives, while substitution reactions can produce various substituted triazolotriazines.
Wissenschaftliche Forschungsanwendungen
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design and synthesis of new pharmaceutical compounds.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. It is also explored for its potential use in the development of new catalysts and functional materials.
Wirkmechanismus
The mechanism of action of 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one can be compared with other similar compounds, such as:
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine: This compound has a similar fused ring structure but includes a tetrazine ring instead of a triazine ring. It is known for its energetic properties and potential use in explosives.
1,2,4-triazolo[5,1-c][1,2,4]triazine: This compound features a different arrangement of the triazole and triazine rings. It is studied for its high-energy and high-safety properties in the field of energetic materials.
1,2,4-triazolo[1,5-a]pyridine: This compound has a pyridine ring fused with a triazole ring. It is used in drug design and the development of light-emitting materials for OLED devices.
Biologische Aktivität
1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex triazolo-triazine structure, which contributes to its biological activity. Its molecular formula is C5H6N6O, and it has a molecular weight of approximately 166.14 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C5H6N6O |
Molecular Weight | 166.14 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Anticancer Properties
Research indicates that derivatives of triazolo-triazines exhibit significant anticancer properties. For example, a study demonstrated that certain analogs showed potent cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The most active compounds displayed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes associated with cancer progression. For instance, some studies have highlighted its ability to inhibit thymidine phosphorylase and reduce the expression of angiogenesis markers such as VEGF and MMP-9 in cancer cells .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Research indicates that triazole derivatives can exhibit antifungal activity against dermatophyte fungi responsible for skin infections. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance antifungal potency .
Case Study 1: Anticancer Activity Assessment
A systematic evaluation of various this compound derivatives was conducted to assess their anticancer efficacy. The study involved synthesizing a series of compounds and testing them against multiple cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another significant study focused on the antimicrobial properties of triazolo derivatives against skin pathogens. The synthesized compounds were tested for their fungistatic activities against Trichophyton and Microsporum species. Some derivatives demonstrated potent activity at low concentrations, suggesting their potential as therapeutic agents for fungal infections .
Eigenschaften
CAS-Nummer |
89569-73-3 |
---|---|
Molekularformel |
C5H5N5O |
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C5H5N5O/c1-9-3-7-10-5(9)8-4(11)2-6-10/h2-3H,1H3 |
InChI-Schlüssel |
ZKTJEBVSCGLGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN2C1=NC(=O)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.